2-Benzothiazolemethanethiol
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Overview
Description
2-Benzothiazolemethanethiol is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds featuring a fusion of benzene and thiazole rings. The presence of sulfur and nitrogen atoms in the thiazole ring imparts unique chemical and biological properties to these compounds. This compound, in particular, is known for its applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzothiazolemethanethiol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with formaldehyde under acidic conditions, leading to the formation of the desired product. Another approach involves the cyclization of 2-aminobenzenethiol with carbon disulfide in the presence of a base, followed by oxidation to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous processes. These methods utilize readily available starting materials and optimize reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Benzothiazolemethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding thiol or sulfide derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol or sulfide derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
2-Benzothiazolemethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized as a corrosion inhibitor, vulcanization accelerator, and in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Benzothiazolemethanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the benzothiazole ring can interact with DNA and other biomolecules, influencing cellular processes such as replication and transcription .
Comparison with Similar Compounds
2-Benzothiazolemethanethiol can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: Known for its use as a vulcanization accelerator in the rubber industry.
2-Aminobenzothiazole: Investigated for its potential as an anticancer agent.
2-Hydroxybenzothiazole: Used as a corrosion inhibitor and in the synthesis of fluorescent dyes
Uniqueness: this compound is unique due to its specific thiol group, which imparts distinct reactivity and biological activity compared to other benzothiazole derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
73544-70-4 |
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Molecular Formula |
C8H7NS2 |
Molecular Weight |
181.3 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylmethanethiol |
InChI |
InChI=1S/C8H7NS2/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2 |
InChI Key |
OTIQKQSVRZRATN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CS |
Origin of Product |
United States |
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